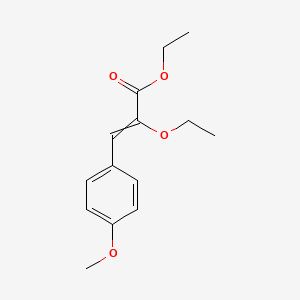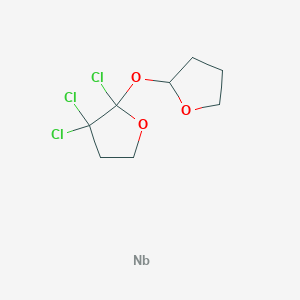
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is a complex organometallic compound that features niobium as its central element. This compound is characterized by the presence of three chlorine atoms and an oxolane ring, which is a five-membered ring containing one oxygen atom. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane typically involves the reaction of niobium pentachloride with oxolane derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the substitution of chlorine atoms with oxolane groups, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form niobium oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation states of niobium.
Substitution: Chlorine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include niobium oxides, reduced niobium compounds, and various substituted derivatives
Applications De Recherche Scientifique
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other niobium-containing compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including catalysts and electronic components.
Mécanisme D'action
The mechanism of action of Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane involves its interaction with various molecular targets. The compound can form complexes with different biomolecules, influencing their structure and function. The pathways involved in these interactions are still under investigation, but they may include coordination with metal centers and interactions with organic ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Niobium pentachloride: A simpler niobium compound with five chlorine atoms.
Niobium oxides: Compounds formed by the oxidation of niobium.
Organoniobium compounds: Various niobium-containing organometallic compounds with different ligands.
Uniqueness
Niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane is unique due to its specific structure, which includes both chlorine atoms and an oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
119174-68-4 |
|---|---|
Formule moléculaire |
C8H11Cl3NbO3 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
niobium;2,3,3-trichloro-2-(oxolan-2-yloxy)oxolane |
InChI |
InChI=1S/C8H11Cl3O3.Nb/c9-7(10)3-5-13-8(7,11)14-6-2-1-4-12-6;/h6H,1-5H2; |
Clé InChI |
ZGWITZSJBVBFBC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)OC2(C(CCO2)(Cl)Cl)Cl.[Nb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


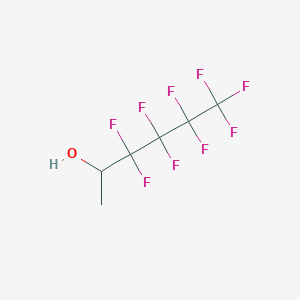


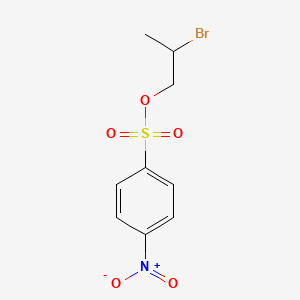
![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)

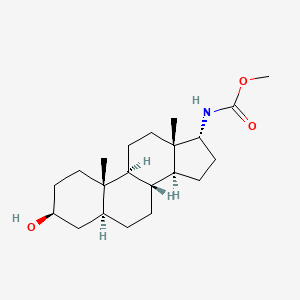
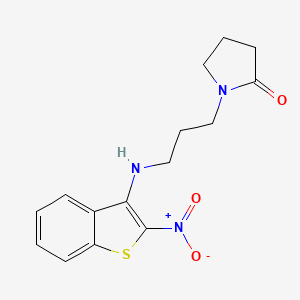
![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)
